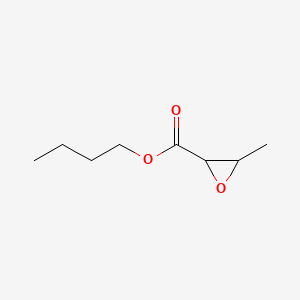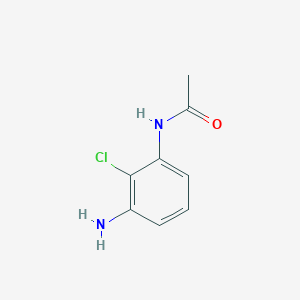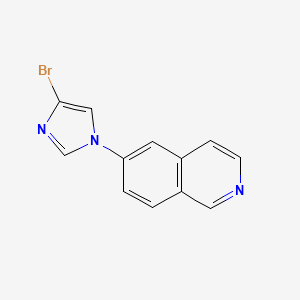
2,3,5,6-Tetrahydroxyhexanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Deoxy-D-glucose (4-DDG) is a synthetic analog of glucose, where the hydroxyl group at the fourth carbon is replaced by a hydrogen atom. This structural modification imparts unique properties to 4-DDG, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 4-Deoxy-D-glucose can be synthesized through several methods, including the reduction of 4-deoxy-D-galactose or the enzymatic conversion of glucose. The reaction conditions typically involve the use of reducing agents such as sodium borohydride or catalytic hydrogenation under specific temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, 4-DDG is produced through optimized chemical synthesis processes that ensure high yield and purity. These methods often involve large-scale reactors and advanced purification techniques to obtain the desired compound in bulk quantities.
化学反応の分析
Types of Reactions: 4-Deoxy-D-glucose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas are frequently used for reduction reactions.
Substitution: Halogenation reactions can be performed using halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated analogs of 4-DDG.
科学的研究の応用
4-Deoxy-D-glucose has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in metabolic studies to understand glucose uptake and utilization in cells.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit glycolysis.
Industry: Utilized in the production of biofuels and other value-added chemicals.
作用機序
The mechanism by which 4-Deoxy-D-glucose exerts its effects involves its competitive inhibition of glucose transporters and glycolytic enzymes. By mimicking glucose, 4-DDG interferes with cellular glucose metabolism, leading to the inhibition of energy production in cancer cells and other glucose-dependent processes.
Molecular Targets and Pathways:
Glucose Transporters: 4-DDG competes with glucose for uptake into cells.
Glycolytic Enzymes: Inhibits key enzymes in the glycolytic pathway, such as hexokinase and phosphoglucose isomerase.
類似化合物との比較
2-Deoxy-D-glucose (2-DG): Another glucose analog used in metabolic studies and cancer research.
3-O-methyl-D-glucose (3-OMG): A methylated form of glucose used in glucose uptake assays.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
2,3,5,6-tetrahydroxyhexanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4(9)1-5(10)6(11)3-8/h3-7,9-11H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJOXJBNQDZEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)C(C(C=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)








![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)




